1-(Methyl-d3)-2-imidazolidinone
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Overview
Description
1-(Methyl-d3)-2-imidazolidinone is a deuterated derivative of 2-imidazolidinone, where the methyl group is replaced with a deuterium-labeled methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl-d3)-2-imidazolidinone typically involves the reaction of deuterated methylamine with ethylene carbonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidinone ring. The reaction conditions include a temperature range of 50-100°C and a reaction time of 12-24 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Methyl-d3)-2-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions
Major Products Formed: The major products formed from these reactions include various imidazolidinone derivatives with altered functional groups, which can be further utilized in different applications .
Scientific Research Applications
1-(Methyl-d3)-2-imidazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Methyl-d3)-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The deuterium-labeled methyl group allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The compound can inhibit or activate specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Imidazolidinone: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
1-Methyl-2-imidazolidinone: A similar compound with a non-deuterated methyl group.
N-Methyl-d3-pyrrolidine: Another deuterated compound with a similar structure but different ring size
Uniqueness: 1-(Methyl-d3)-2-imidazolidinone is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
1-(trideuteriomethyl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPZTKBRUCILQD-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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